Orthogonal Deprotection vs. Boc/Fmoc Analogs
Cbz-L-Tyrosine benzyl ester (Z-Tyr-OBzl) is integral to the Boc/Bzl strategy because its Cbz (Z) and benzyl (Bzl) groups are removed under orthogonal conditions. This allows for sequential, selective deprotection in the presence of other acid-labile groups. Specifically, the Cbz group is cleaved by catalytic hydrogenolysis (H₂/Pd), a condition under which the acid-labile Boc group is stable [1]. In contrast, Boc-Tyr-OBzl, a comparator in the same Boc/Bzl strategy, would undergo simultaneous deprotection of both the Boc and any acid-labile side-chain groups upon treatment with trifluoroacetic acid (TFA) [2]. This lack of orthogonality precludes its use in sequences requiring selective N-terminal deprotection with acid-labile side-chains present.
| Evidence Dimension | Protecting Group Orthogonality |
|---|---|
| Target Compound Data | Cbz group removed by H₂/Pd; Bzl group stable to mild acid (e.g., TFA). |
| Comparator Or Baseline | Boc-Tyr-OBzl: Both Boc and Bzl groups are acid-labile. |
| Quantified Difference | Qualitative difference in orthogonal deprotection capability. |
| Conditions | Standard SPPS deprotection conditions: H₂/Pd for Cbz, TFA/DCM for Boc. |
Why This Matters
This orthogonal deprotection profile is a critical process parameter that determines the success of a peptide synthesis route, making Z-Tyr-OBzl an irreplaceable building block for specific sequences.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. View Source
- [2] Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. View Source
